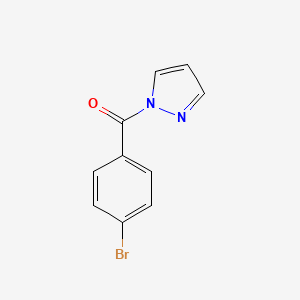
3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione, also known as CMMD or IMC-1, is a synthetic compound that has shown potential as an anti-inflammatory and analgesic agent. It belongs to the class of imidazolidinedione derivatives and has been the subject of scientific research due to its promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione is not fully understood, but it is thought to act on multiple targets involved in pain and inflammation pathways. 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It also modulates the activity of ion channels and receptors involved in pain signaling, including TRPV1 and NMDA receptors.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione has been shown to have anti-inflammatory and analgesic effects in animal models. It can reduce the production of pro-inflammatory cytokines and chemokines, as well as the activation of microglia and astrocytes. 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione has also been shown to reduce pain behavior in animal models of neuropathic pain and inflammatory pain.
Advantages and Limitations for Lab Experiments
One advantage of 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione is its specificity for pain and inflammation pathways, which may reduce the risk of side effects compared to non-specific drugs. 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione has also shown promising results in animal models, which suggests that it may have potential as a therapeutic agent. However, further studies are needed to determine the safety and efficacy of 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione in humans. One limitation of 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
Future research on 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione could focus on its potential use in the treatment of specific types of pain and inflammation, such as neuropathic pain and neuroinflammation. Studies could also investigate the optimal dosing and administration of 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione, as well as its safety and efficacy in humans. Additionally, research could explore the potential of 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione as a lead compound for the development of new drugs with improved pharmacological properties.
Synthesis Methods
The synthesis of 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione involves the reaction of 3-chlorophenylhydrazine with 2-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with chloroacetic acid and potassium hydroxide to yield the final compound. The synthesis method has been optimized to achieve high yields and purity.
Scientific Research Applications
3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione has been studied for its potential use in the treatment of chronic pain, inflammation, and neuropathic pain. In vitro studies have shown that 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione can inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia, which are immune cells that play a role in neuroinflammation. 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2,4-imidazolidinedione has also been shown to have analgesic effects in animal models of neuropathic pain.
properties
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-15-8-3-2-5-11(15)9-14-16(21)20(17(22)19-14)13-7-4-6-12(18)10-13/h2-10H,1H3,(H,19,22)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJATWNNJOFLJD-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-(3-chlorophenyl)-5-(2-methoxybenzylidene)imidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5853455.png)
![4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5853458.png)
![4-[(5-chloro-2-ethoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853466.png)

![3-[(4-fluoro-3-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5853479.png)




![6-(4-acetylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5853529.png)
![N-[4-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5853548.png)
![2,4,6-trimethyl-3-[2-(4-nitrophenyl)carbonohydrazonoyl]benzyl acetate](/img/structure/B5853551.png)

![3-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5853553.png)